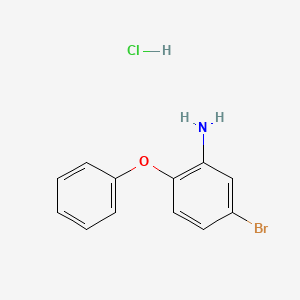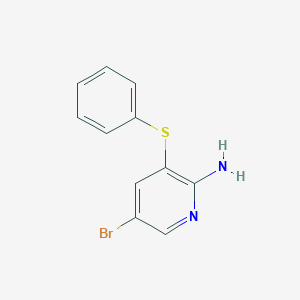
5-ブロモ-2-フェノキシアニリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-phenoxyaniline hydrochloride: is an organic compound with the molecular formula C12H11BrClNO . It is a derivative of aniline, substituted with a bromine atom at the 5-position and a phenoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
科学的研究の応用
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine
- Explored for its potential use in drug development and pharmaceutical research.
Industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxyaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The carboxylic acid is esterified to form an ester intermediate.
Bromination: The ester is brominated to introduce the bromine atom at the desired position.
Diazotization: Finally, the amino group is diazotized and coupled with a phenol to form the phenoxy group.
Industrial Production Methods: Industrial production of 5-Bromo-2-phenoxyaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-phenoxyaniline hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Anilines: Products formed by replacing the bromine atom with other functional groups.
Phenoxy Derivatives: Products formed by modifying the phenoxy group.
作用機序
The mechanism of action of 5-Bromo-2-phenoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, electrophilic addition, and coupling reactions .
類似化合物との比較
Similar Compounds
2-Phenoxyaniline: Lacks the bromine substitution, leading to different reactivity and applications.
5-Bromoaniline: Lacks the phenoxy group, resulting in different chemical properties.
2-Bromoaniline: Substituted at a different position, affecting its reactivity and applications.
Uniqueness
- The presence of both the bromine atom and the phenoxy group in 5-Bromo-2-phenoxyaniline hydrochloride makes it a versatile compound with unique reactivity and applications. It can participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and research .
特性
IUPAC Name |
5-bromo-2-phenoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODILWJABZJOLRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)



![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)
